molecular formula C8H10BrNOS B6229482 2-bromo-4-(oxan-4-yl)-1,3-thiazole CAS No. 1895629-34-1

2-bromo-4-(oxan-4-yl)-1,3-thiazole

Cat. No.: B6229482
CAS No.: 1895629-34-1
M. Wt: 248.14 g/mol
InChI Key: CCTXPIBLWQVCLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxan-4-yl)-1,3-thiazole is a high-purity chemical building block for advanced research and development. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The structure, with the molecular formula C8H10BrNOS and a tetrahydropyran (oxane) substituent, makes it a valuable intermediate for synthesizing novel compounds . Researchers are particularly interested in thiazole derivatives for their diverse therapeutic potential. The thiazole ring is a key structural component in compounds with demonstrated antimicrobial activity against various bacteria and fungi , as well as promising anticancer properties through mechanisms that may include influencing the cell cycle and inducing mitochondrial depolarization . The bromine atom at the 2-position of the thiazole ring offers a reactive site for further functionalization via cross-coupling reactions, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies . This makes this compound a versatile precursor in the discovery of new lead compounds, especially in the fields of infectious disease and oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1895629-34-1

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

2-bromo-4-(oxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2

InChI Key

CCTXPIBLWQVCLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CSC(=N2)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole and Its Precursors

Retrosynthetic Analysis of the 2-bromo-4-(oxan-4-yl)-1,3-thiazole Skeleton

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections. The most direct approach involves disconnecting the thiazole (B1198619) ring itself, a common strategy for heterocyclic synthesis.

A primary disconnection is the C-Br bond at the 2-position. This suggests a late-stage bromination of a pre-formed 4-(oxan-4-yl)-1,3-thiazole ring. This precursor could be derived from an amine, specifically 4-(oxan-4-yl)-1,3-thiazol-2-amine (B5827075), via a Sandmeyer-type reaction.

The thiazole ring itself is commonly formed via the renowned Hantzsch thiazole synthesis. wikipedia.org This leads to a disconnection into two key building blocks: a thioamide equivalent and an α-halocarbonyl compound. In this context, the analysis points to thiourea (B124793) and an α-haloketone bearing the oxan-4-yl group, such as 2-bromo-1-(oxan-4-yl)ethan-1-one (B129631). This α-haloketone, in turn, can be retrosynthetically derived from the corresponding ketone, 1-(oxan-4-yl)ethan-1-one, through a halogenation reaction. The ketone precursor can be synthesized from oxane-4-carboxylic acid or its derivatives.

An alternative disconnection could involve building the thiazole ring with a different substituent at the 2-position that can be later converted to bromine. However, the path involving the 2-aminothiazole (B372263) intermediate is a well-established and versatile route.

Direct Synthetic Routes to this compound

Direct synthesis of the target compound can be approached in a stepwise manner, focusing first on the construction of the core thiazole ring and then on the specific substitution pattern.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is the most prominent and widely used method for constructing the thiazole nucleus. wikipedia.orgnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the 4-(oxan-4-yl)-1,3-thiazole core, the key precursors would be 2-bromo-1-(oxan-4-yl)ethan-1-one and a suitable thioamide.

If the goal is to introduce the bromine at the 2-position via a 2-amino intermediate, the reaction would utilize thiourea. The condensation of 2-bromo-1-(oxan-4-yl)ethan-1-one with thiourea would yield 4-(oxan-4-yl)-1,3-thiazol-2-amine. This reaction is typically carried out in a protic solvent like ethanol (B145695) and often proceeds with high yields. tandfonline.com

The general mechanism for the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.

Reactant 1Reactant 2ProductReaction Type
2-bromo-1-(oxan-4-yl)ethan-1-oneThiourea4-(oxan-4-yl)-1,3-thiazol-2-amineHantzsch Thiazole Synthesis
2-bromo-1-(oxan-4-yl)ethan-1-oneThioacetamide2-methyl-4-(oxan-4-yl)-1,3-thiazoleHantzsch Thiazole Synthesis

Bromination Strategies at the 2-Position of the Thiazole Ring

With the 4-(oxan-4-yl)-1,3-thiazol-2-amine intermediate in hand, the introduction of the bromine atom at the 2-position is typically achieved through a Sandmeyer reaction. nih.govnih.gov The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate. organic-chemistry.org

The process involves two main steps:

Diazotization: The 2-aminothiazole derivative is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid (like HBr), or by using an organic nitrite such as tert-butyl nitrite or n-butyl nitrite in an organic solvent like acetonitrile. nih.govresearchgate.net This converts the primary amino group into a diazonium salt.

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) salt. researchgate.net The copper catalyst facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and yielding the desired this compound. nih.gov

Reaction conditions, such as temperature and the specific copper salt used (CuBr vs. CuBr₂), can be crucial for achieving high yields and regioselectivity, as side reactions can sometimes occur. nih.govnih.gov

Starting MaterialReagentsProductReaction Type
4-(oxan-4-yl)-1,3-thiazol-2-amine1. n-butyl nitrite 2. CuBr₂This compoundSandmeyer Bromination
2-AminothiazoleN-bromosuccinimide (NBS)2-Amino-5-bromothiazoleElectrophilic Bromination

It is important to note that direct electrophilic bromination of the thiazole ring can be challenging. Thiazole is less aromatic and electron-rich than thiophene, making electrophilic aromatic substitution more difficult. Furthermore, direct bromination of 2-aminothiazole with reagents like N-bromosuccinimide (NBS) typically occurs at the more electron-rich 5-position. zenodo.org Therefore, the Sandmeyer approach is the more reliable strategy for introducing a bromine atom specifically at the 2-position.

Strategies for Introducing the Oxan-4-yl Moiety at the 4-Position

The incorporation of the oxan-4-yl group at the C4 position of the thiazole ring is most efficiently achieved by using a precursor that already contains this moiety. As indicated by the retrosynthetic analysis, the key building block is an α-haloketone derived from oxane.

The synthesis of the required precursor, 2-bromo-1-(oxan-4-yl)ethan-1-one, can be accomplished through several methods:

Bromination of a Ketone: Starting from 1-(oxan-4-yl)ethan-1-one, direct α-bromination can be achieved using brominating agents like bromine (Br₂) in a suitable solvent such as acetic acid or methanol. Care must be taken to control the stoichiometry to avoid di-bromination.

From a Carboxylic Acid: Oxane-4-carboxylic acid can be converted to its acid chloride, which can then be reacted with diazomethane (B1218177) in an Arndt-Eistert homologation, followed by treatment with HBr to yield the α-bromoketone. Alternatively, the acid chloride can be converted to a methyl ketone, which is then brominated.

An alternative, though less common, approach would be to construct the thiazole ring with a placeholder group at the 4-position, which is then elaborated into the oxan-4-yl moiety. For instance, a 4-formylthiazole could undergo a Wittig reaction or Grignard addition, followed by subsequent transformations to form the oxane ring, but this is a much more complex and lower-yielding strategy compared to using a pre-functionalized building block.

One-Pot and Multicomponent Reactions in Thiazole Synthesis

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have gained significant attention in heterocyclic chemistry. nih.govijcce.ac.ir For the synthesis of substituted thiazoles, several MCR strategies have been developed based on the Hantzsch condensation.

A three-component reaction could involve the in situ generation of the α-haloketone. For example, a ketone, a thioamide/thiourea, and a halogen source could be combined in a single pot. Phenyltrimethylammoniumtribromide has been used as an in situ brominating agent for ketones, which then react with a thioamide in an ionic liquid to form 2,4-disubstituted thiazoles. lookchem.com

Another multicomponent approach involves the reaction of an α-haloketone, a thioamide, and an aldehyde. nih.gov While not directly applicable to the synthesis of the target compound which is unsubstituted at the C5 position, this highlights the versatility of MCRs in creating diverse thiazole libraries. A one-pot procedure for the synthesis of 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives has been reported, showcasing the power of condensing multiple components in a single step. ijcce.ac.irijcce.ac.ir

While a specific one-pot synthesis for this compound is not prominently documented, the principles of MCRs could be applied. A hypothetical one-pot synthesis could involve the bromination of 1-(oxan-4-yl)ethan-1-one, followed by the addition of thiourea to form the 2-aminothiazole, and subsequent in-situ diazotization and Sandmeyer bromination. However, the compatibility of the reagents and the potential for side reactions would need careful optimization.

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Three-Component Hantzsch Synthesis nih.gov3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acidSubstituted Hantzsch thiazole derivatives
One-Pot Synthesis lookchem.comSubstituted ketones, thioamide/thioureaPhenyltrimethylammoniumtribromide, [bmim][BF4] ionic liquid2,4-Disubstituted thiazoles
Four-Component One-Pot Synthesis ijcce.ac.ir2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, substituted pyrazole-4-carbaldehydeOrtho-phosphoric acidThiazole derivatives

Sophisticated Chemical Transformations and Derivatization Strategies of 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole

Regioselective Metalation and Subsequent Electrophilic Trapping at the Thiazole (B1198619) Core

The acidic nature of the proton at the C5 position of the thiazole ring, enhanced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, allows for regioselective deprotonation using strong bases. This metalation process generates potent organometallic intermediates that can be trapped with various electrophiles, enabling the introduction of diverse functional groups.

Research on analogs such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has demonstrated that highly regioselective lithiation at the 5-position can be achieved. researchgate.net The use of lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -70 °C) selectively abstracts the proton at the C5 position without disturbing the bromine atom at C2. researchgate.net This selectivity is crucial for the controlled, stepwise functionalization of the thiazole ring. The resulting 5-lithiated thiazole is a powerful nucleophile, poised to react with a wide array of electrophilic reagents. researchgate.net

For more extensive modification, dual metalation can be induced. Studies on 2-bromothiazole (B21250) analogs show that using a stronger organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), can lead to simultaneous metalation at both the 2- and 5-positions. researchgate.net This process involves a combination of deprotonation at C5 and halogen-metal exchange at the C2-bromo position. researchgate.net The resulting dilithiated intermediate offers a pathway to introduce two different functional groups in a single synthetic sequence by carefully selecting the electrophiles and reaction conditions. researchgate.net

The true synthetic utility of these lithiated intermediates lies in their reaction with electrophiles to form new carbon-carbon bonds. Following the regioselective lithiation of 2-bromothiazole analogs, the introduction of carbonyl compounds, such as aldehydes and ketones, leads to the formation of corresponding secondary and tertiary alcohols. researchgate.net For instance, the 5-lithiated species of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole has been shown to react efficiently with acetaldehyde (B116499) and cyclohexanone (B45756) to yield the respective alcohol products in high yields. researchgate.net These reactions underscore the power of this method to construct more complex, polyfunctional thiazole derivatives. researchgate.net

Table 1: Electrophilic Trapping of Lithiated 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole This table is based on data for the analogous compound 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Lithiation ReagentPosition(s) LithiatedElectrophileProduct
LDAC5Acetaldehyde1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
LDAC5Cyclohexanone1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol
t-BuLiC2 & C5Various ElectrophilesTrifunctionally substituted 1,3-thiazoles

Cross-Coupling Reactions at the 2-Bromo Position of 2-bromo-4-(oxan-4-yl)-1,3-thiazole

The bromine atom at the C2 position of the thiazole ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-couplings, in particular, are widely employed due to their high efficiency and functional group tolerance. wikipedia.orgrwth-aachen.de The general mechanism for these reactions involves the oxidative addition of the 2-bromothiazole to a low-valent metal catalyst (typically Pd(0)), followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions. It involves the reaction of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. The mild reaction conditions and the commercial availability of a vast library of organoboron reagents make the Suzuki-Miyaura coupling a powerful tool for generating libraries of 2-substituted thiazole derivatives for biological screening.

Beyond the Suzuki-Miyaura reaction, several other cross-coupling strategies can be effectively applied to 2-bromothiazoles.

Negishi Coupling: This reaction utilizes organozinc reagents as the coupling partner. Organozinc compounds are highly reactive, often leading to faster reaction times and higher yields, and are particularly useful for coupling with secondary alkyl groups. youtube.com

Stille Coupling: The Stille reaction employs organotin compounds (stannanes). A key advantage of the Stille coupling is its tolerance to a very broad range of functional groups, although the toxicity of the tin byproducts is a notable drawback. youtube.com

Sonogashira Coupling: This method specifically forms a carbon-carbon bond between a terminal alkyne and an organic halide. youtube.com It is catalyzed by both palladium and copper complexes. The Sonogashira coupling would allow for the introduction of an alkynyl moiety at the 2-position of the thiazole, providing a valuable precursor for further transformations such as click chemistry or the synthesis of extended π-systems.

Table 2: Overview of Cross-Coupling Reactions at the 2-Bromo Position

Coupling ReactionOrganometallic Reagent (R'-M)General ProductKey Features
Suzuki-Miyaura R'-B(OH)₂ or R'-B(OR)₂2-R'-4-(oxan-4-yl)-1,3-thiazoleMild conditions, stable reagents, vast commercial availability.
Negishi R'-ZnX2-R'-4-(oxan-4-yl)-1,3-thiazoleHigh reactivity, good for alkyl coupling partners.
Stille R'-Sn(Alkyl)₃2-R'-4-(oxan-4-yl)-1,3-thiazoleExcellent functional group tolerance.
Sonogashira R'-C≡CH (+ Cu catalyst)2-(R'-C≡C)-4-(oxan-4-yl)-1,3-thiazoleSpecific for introducing alkynyl groups.

Exploration of Other Transition Metal-Catalyzed Cross-Couplings

The bromine atom at the 2-position of the thiazole ring is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While Suzuki, and Negishi couplings are common, this section explores other significant palladium-catalyzed transformations such as the Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions. These reactions are instrumental in introducing diverse functionalities to the thiazole core. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the thiazole and a terminal alkyne. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org The resulting 2-alkynylthiazoles are versatile intermediates for further synthetic manipulations. While specific examples with this compound are not extensively documented, the reactivity of other 2-bromothiazoles suggests that it would readily participate in such couplings. nih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the 2-position of the thiazole ring by coupling with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrylthiazoles and other vinyl-substituted derivatives, which are of interest for their electronic and photophysical properties. wikipedia.org

Stille Coupling: In the Stille coupling, an organotin reagent is coupled with the 2-bromothiazole derivative in the presence of a palladium catalyst. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved using Stille cross-coupling, demonstrating the utility of this reaction for creating complex heterocyclic systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-position of the thiazole and an amine. This method is highly valuable for the synthesis of 2-aminothiazole (B372263) derivatives, which are prevalent in many biologically active compounds.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on 2-Bromothiazole Scaffolds
ReactionCoupling PartnerCatalyst/ReagentsProduct TypePotential Application
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-AlkynylthiazoleSynthesis of conjugated systems
HeckAlkenePd catalyst, Base2-VinylthiazoleMaterials science, fluorescent probes
StilleOrganotin ReagentPd catalyst2-Aryl/Vinyl/Alkyl-thiazoleSynthesis of complex molecules
Buchwald-HartwigAminePd catalyst, Ligand, Base2-AminothiazoleMedicinal chemistry

Functional Group Interconversions on the Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran-4-yl) substituent provides a non-aromatic, saturated heterocyclic moiety that can also be a site for chemical modification. The tetrahydropyran (B127337) ring is a common feature in many natural products and pharmaceuticals, valued for its ability to improve pharmacokinetic properties. pharmablock.comresearchgate.net

Detailed research specifically documenting the functional group interconversions on the oxan-4-yl substituent of this compound is limited in publicly available literature. However, based on the general chemistry of the tetrahydropyran ring, several transformations can be envisaged. organic-chemistry.org For instance, if the oxane ring were to contain other functional groups, such as a hydroxyl or a carbonyl group, a wide array of synthetic transformations could be performed. These could include oxidation, reduction, nucleophilic addition, and substitution reactions to introduce further diversity into the molecule. The stability of the tetrahydropyran ring under many reaction conditions makes it a robust scaffold for late-stage functionalization. ntu.edu.sg

Reactivity of the Thiazole Nitrogen and Sulfur Atoms

Beyond the substitution at the carbon positions, the nitrogen and sulfur heteroatoms of the thiazole ring also exhibit characteristic reactivity that can be exploited for derivatization.

Reactivity of the Thiazole Nitrogen: The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. pharmaguideline.com A common reaction involving the thiazole nitrogen is N-alkylation to form a thiazolium salt. wikipedia.org This quaternization of the nitrogen atom can significantly alter the electronic properties of the thiazole ring, making the proton at the C2 position more acidic and facilitating certain reactions. wikipedia.orgnih.gov Thiazolium salts themselves have applications as catalysts and in the synthesis of N-heterocyclic carbenes. wikipedia.org

Reactivity of the Thiazole Sulfur: The sulfur atom in the thiazole ring is generally less reactive than the nitrogen atom. However, it can undergo oxidation under specific conditions. nih.gov Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding thiazole S-oxide or S,S-dioxide. wikipedia.org Such oxidation can influence the electronic nature and biological activity of the molecule. The oxidation of the sulfur atom in thiazolidine (B150603) rings, the saturated analogue of thiazole, is a known transformation.

Table 2: Reactivity of Thiazole Heteroatoms
HeteroatomReaction TypeReagentProductSignificance
Nitrogen (N-3)N-Alkylation / QuaternizationAlkyl halideThiazolium saltAlters electronic properties, catalyst precursor
Sulfur (S-1)Oxidationm-CPBAThiazole S-oxide / S,S-dioxideModifies electronic properties and potential biological activity

Computational and Spectroscopic Investigations in the Study of 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of heterocyclic compounds. For 2-bromo-4-(oxan-4-yl)-1,3-thiazole, these studies would illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's reactivity profile.

The electronic structure is defined by the interplay between the electron-rich thiazole (B1198619) ring, the electronegative bromine atom at the C2 position, and the aliphatic, non-aromatic oxane ring at the C4 position. The bromine atom acts as a key functional handle, influencing the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity of related compounds like 2-bromo-1,3,4-oxadiazoles in Suzuki cross-coupling reactions highlights the utility of the bromo-heterocycle motif as a versatile synthetic intermediate.

DFT calculations would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is distributed across the thiazole ring, particularly the sulfur and nitrogen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is influenced by the C=N bond and the C-Br bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. Molecular Electrostatic Potential (MEP) maps would further pinpoint electrophilic and nucleophilic sites, with the nitrogen atom of the thiazole ring and the oxygen of the oxane ring showing regions of negative potential (nucleophilic character), and the hydrogen atoms and the region around the bromine atom showing positive potential (electrophilic character).

Conformational Analysis and Molecular Dynamics Simulations of this compound

The structural flexibility of this compound is primarily dictated by the rotatable single bond connecting the thiazole and oxane rings, as well as the inherent conformational dynamics of the six-membered oxane ring.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

The definitive structural confirmation of this compound and its derivatives would be achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the thiazole proton at C5, typically as a singlet. The protons on the oxane ring would appear as a complex set of multiplets in the aliphatic region of the spectrum due to their diastereotopic nature and complex spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would provide key information, with characteristic signals for the C2, C4, and C5 carbons of the thiazole ring. The signal for C2, being attached to the bromine atom, would appear at a distinct chemical shift. The four unique carbon signals of the oxane ring would be observed in the upfield region.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the C=N and C-S stretching vibrations within the thiazole ring. Vibrations associated with the C-Br bond and the C-O-C ether linkage in the oxane ring would also be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. rsc.org The mass spectrum would also show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a definitive indicator of its presence in the molecule.

The concerted application of these techniques is routinely used to fully assign the structure of novel thiazole derivatives. rsc.orgnih.govnih.govmdpi.com

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive and unambiguous information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. While a crystal structure for the title compound is not publicly available, detailed analysis of close analogues like 2-bromo-4-phenyl-1,3-thiazole provides a reliable model for its expected solid-state characteristics. nih.govresearchgate.netnih.gov

In the solid state, the thiazole ring of this compound is expected to be essentially planar. The geometry of this ring is well-established from related structures. For instance, in 2-bromo-4-phenyl-1,3-thiazole, the bond lengths and angles within the thiazole core are consistent with those found in other thiazole-containing compounds. researchgate.net The C-Br bond length would be a key parameter, as would the bond connecting the C4 of the thiazole to the oxane ring.

A crucial parameter that would be revealed by X-ray crystallography is the dihedral angle between the plane of the thiazole ring and the mean plane of the oxane substituent. In the analogue 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the dihedral angle between the thiazole and phenolic rings is 23.46 (10)°, a deviation from coplanarity attributed to steric hindrance. researchgate.net A similar non-planar arrangement would be expected for this compound.

Below is a table of selected experimental bond lengths and angles for the thiazole ring of the closely related compound, 2-bromo-4-phenyl-1,3-thiazole, which serves as a strong reference. nih.govresearchgate.net

Table 1. Selected Bond Lengths (Å) and Angles (°) for the Thiazole Moiety in 2-bromo-4-phenyl-1,3-thiazole. nih.govresearchgate.net
Bond Lengths (Å)Bond Angles (°)
BondValueAngleValue
Br1-C21.867(2)N3-C2-S1113.8(2)
S1-C21.717(2)N3-C2-Br1124.6(2)
S1-C51.713(3)S1-C2-Br1121.6(1)
N3-C21.311(3)C4-N3-C2109.9(2)
N3-C41.385(3)C5-C4-N3116.8(2)
C4-C51.365(3)C4-S1-C288.9(1)

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this compound, several types of interactions are anticipated.

Halogen Bonding: The bromine atom at C2 can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the thiazole nitrogen or the oxane oxygen. Short intermolecular S···Br contacts of 3.5402 (6) Å have been observed in the crystal packing of 2-bromo-4-phenyl-1,3-thiazole. nih.govresearchgate.netnih.gov Similar interactions, as well as Br···O interactions, are plausible. researchgate.net

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors like O-H or N-H, it contains numerous C-H bonds that can act as weak donors. The oxygen atom of the oxane ring and the nitrogen atom of the thiazole ring are potential hydrogen bond acceptors. Weak C—H···O and C—H···N interactions are therefore highly likely to be significant in directing the crystal packing, as seen in related structures where C—H···O interactions form chains. researchgate.net

The combination of these intermolecular forces would define the unique three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Applications of 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Scaffold for Heterocyclic Systems

The 2-bromothiazole (B21250) moiety is a well-established and versatile scaffold for the synthesis of more complex heterocyclic systems. The bromine atom at the C2 position is particularly amenable to a variety of cross-coupling reactions, serving as a synthetic handle to introduce new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the thiazole (B1198619) core into fused or linked bicyclic and polycyclic systems.

For instance, the bromine atom can be readily displaced or used in metal-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. Although direct examples involving 2-bromo-4-(oxan-4-yl)-1,3-thiazole are not extensively documented, the reactivity of analogous compounds like 2-bromo-4-phenyl-1,3-thiazole demonstrates the potential of this class of compounds in building diverse heterocyclic structures. The oxane substituent at the C4 position can influence the solubility and conformational properties of the resulting heterocyclic systems, which can be advantageous in the development of new chemical entities.

The general reactivity of the 2-bromothiazole scaffold suggests its utility in the following transformations:

Suzuki Coupling: Reaction with boronic acids to form 2-aryl or 2-heteroarylthiazoles.

Stille Coupling: Reaction with organostannanes to introduce a wide range of substituents.

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylthiazoles.

Buchwald-Hartwig Amination: Reaction with amines to form 2-aminothiazole (B372263) derivatives.

These potential transformations highlight the role of this compound as a latent building block for generating a variety of substituted thiazole-containing heterocyclic systems.

Role in the Construction of Macrocyclic and Polycyclic Architectures

The bifunctional nature of this compound, with a reactive bromine atom and a modifiable oxane ring, lends itself to the construction of macrocyclic and polycyclic architectures. While specific examples utilizing this exact compound are not prevalent in the literature, the principles of macrocyclization can be applied.

The 2-bromothiazole unit can be incorporated as a key structural element in a linear precursor, which can then undergo intramolecular cyclization to form a macrocycle. The bromine atom can participate in an intramolecular cross-coupling reaction with another reactive site on the molecule. The oxane moiety can serve as a non-aromatic, flexible linker or as a solubility-enhancing group within the macrocyclic framework.

The construction of such architectures is of significant interest in areas such as host-guest chemistry and the development of compounds with unique biological activities. The rigidity of the thiazole ring combined with the flexibility of the oxane unit could lead to macrocycles with well-defined three-dimensional structures.

Enabling Access to Diverse Libraries of Functionalized Thiazole Derivatives

The this compound is an ideal starting material for generating libraries of functionalized thiazole derivatives for screening purposes in drug discovery and materials science. The reactivity of the C-Br bond allows for parallel synthesis approaches where a common thiazole core is diversified by introducing a wide array of substituents at the 2-position.

The following table illustrates the potential for diversification based on the known reactivity of 2-bromothiazoles:

Reaction TypeReagentResulting Functional Group at C2
Suzuki CouplingArylboronic acidAryl
Stille CouplingOrganostannaneAlkyl, Alkenyl, Aryl
Sonogashira CouplingTerminal alkyneAlkynyl
Buchwald-HartwigAmineAmino
CyanationCyanide sourceCyano
CarbonylationCarbon monoxideCarbonyl derivatives

This ability to rapidly generate a multitude of analogs from a single precursor is a cornerstone of modern medicinal chemistry. The oxane ring at the C4 position provides a distinct physicochemical profile compared to more common aryl or alkyl substituents, potentially leading to novel structure-activity relationships in the resulting library of compounds.

Exploration in Catalysis and Asymmetric Synthesis Research

The thiazole nucleus can act as a ligand for transition metals, and derivatives of this compound could be explored for their potential in catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, and the substituents at the C2 and C4 positions can be modified to tune the steric and electronic properties of the resulting metal complex.

While research in this specific area for this compound is not apparent, the development of chiral thiazole-containing ligands is an active area of research in asymmetric catalysis. The oxane moiety, being a chiral or prochiral element depending on its substitution, could potentially be utilized in the design of new chiral ligands for asymmetric transformations. For example, functionalization of the oxane ring could introduce stereodirecting groups that influence the outcome of a catalytic reaction.

The exploration of this compound and its derivatives as ligands or catalysts remains a potential area for future research, building upon the established coordination chemistry of the thiazole ring.

Mechanistic and Exploratory Research into the Biological Activities of 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole Derivatives

Design Principles for Modulating Biological Target Interactions

The design of 2-bromo-4-(oxan-4-yl)-1,3-thiazole derivatives for specific biological targets involves a multi-faceted approach, integrating principles of medicinal chemistry to enhance their interaction and subsequent biological response. The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a key structural feature in numerous clinically approved drugs due to its diverse pharmacological activities. nih.gov The 2,4-disubstituted pattern of the thiazole core is a common motif in many of these therapeutic agents. nih.gov

Key design principles for these derivatives often revolve around:

Structural Modifications: The introduction of various substituents at different positions of the thiazole ring can significantly influence the compound's affinity for its biological target. For instance, the nature of the substituent at the 2-position of the thiazole can be crucial for activity.

Bioisosteric Replacement: In drug design, functional groups are often replaced with others that have similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. This principle can be applied to the this compound scaffold to optimize its interactions with target proteins.

Hybridization: Combining the this compound core with other known pharmacophores can lead to hybrid molecules with potentially synergistic or novel biological activities. This approach aims to target multiple pathways or to enhance the potency of the parent compound. nih.gov

Conformational Restriction: The oxane ring in the 4-position of the thiazole introduces a degree of conformational rigidity. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific stereochemistry of the oxane ring can also play a critical role in target recognition.

Computational Approaches to Biological Activity Prediction

Computational methods are indispensable tools in modern drug discovery, enabling the prediction and rationalization of the biological activities of novel compounds like the derivatives of this compound.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For derivatives of this compound, docking studies can provide valuable insights into their potential interactions with various protein targets.

These simulations can:

Identify potential binding sites on a target protein.

Predict the binding affinity and pose of the ligand within the active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

For example, docking studies with kinases, a common class of drug targets, can reveal how these thiazole derivatives might fit into the ATP-binding pocket and inhibit enzyme activity. nih.gov The results of molecular docking can guide the design of new derivatives with improved binding affinities and selectivities. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of this compound derivatives, QSAR studies can be employed to:

Identify the physicochemical properties or structural features that are most important for their biological activity.

Develop predictive models that can estimate the activity of newly designed compounds before they are synthesized.

Provide insights into the mechanism of action by highlighting the key molecular descriptors that correlate with activity.

A typical QSAR study involves calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a protein. nih.gov

For this compound derivatives, pharmacophore modeling can be used to:

Define the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are required for biological activity. nih.gov

Screen virtual libraries of compounds to identify new potential hits that match the pharmacophore model.

Guide the design of new derivatives by ensuring that they incorporate the essential pharmacophoric features. researchgate.net

In Vitro Assays for Biological Target Engagement

In vitro assays are crucial for experimentally validating the predictions from computational models and for determining the biological activity of the synthesized this compound derivatives. These assays can directly measure the interaction of the compounds with their intended biological targets.

Common in vitro assays include:

Enzyme Kinetics: If the target is an enzyme, kinetic assays can be used to determine the inhibitory potency of the derivatives. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the calculation of parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). nih.govsioc-journal.cn For example, if the derivatives are designed as kinase inhibitors, their effect on the phosphorylation of a substrate can be measured. nih.gov

Receptor Binding Assays: For derivatives designed to target receptors, binding assays can directly measure their affinity for the receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.

Cellular Pathway Modulation: The biological activity of the derivatives can also be assessed by measuring their effects on specific cellular pathways. For example, if a compound is designed to inhibit a signaling pathway involved in cancer, its effect on the phosphorylation of downstream signaling proteins or on the expression of target genes can be measured using techniques like Western blotting or quantitative PCR. researchgate.net

The table below provides a hypothetical example of in vitro assay results for a series of this compound derivatives.

CompoundTarget EnzymeIC₅₀ (µM)Receptor Binding Affinity (Ki, nM)
Derivative A Kinase X0.550
Derivative B Kinase Y1.2>1000
Derivative C Protease Z0.8Not Applicable

Elucidation of Biological Mechanism of Action Through Chemical Biology Probes

To further understand the biological mechanism of action of promising this compound derivatives, chemical biology probes can be designed and synthesized. These probes are modified versions of the active compounds that allow for the identification of their cellular targets and the visualization of their distribution within cells.

Examples of chemical biology probes include:

Affinity-based probes: These probes are designed to covalently bind to their target protein, allowing for its isolation and identification using techniques like mass spectrometry.

Fluorescently labeled probes: Attaching a fluorescent tag to the derivative allows for its visualization within cells using fluorescence microscopy, providing information about its subcellular localization.

Biotinylated probes: Biotin can be attached to the derivative, which can then be used to pull down its binding partners from cell lysates.

The use of such probes can provide direct evidence for the engagement of the derivatives with their intended targets in a cellular context and can help to unravel the complex biological pathways that they modulate. sioc-journal.cn

Future Perspectives and Emerging Research Directions for 2 Bromo 4 Oxan 4 Yl 1,3 Thiazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 2,4-disubstituted thiazoles, including 2-bromo-4-(oxan-4-yl)-1,3-thiazole, is a cornerstone of their development. nih.govgoogle.com Current methods often involve multi-step processes that can be time-consuming and generate significant waste. google.com Future research is expected to focus on developing more efficient and sustainable synthetic routes. This includes the exploration of one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby reducing solvent usage, energy consumption, and purification efforts. google.com

The use of greener solvents and catalysts is another key area of development. Traditional syntheses may employ hazardous reagents and solvents. The shift towards more environmentally benign alternatives, such as water-based reaction media or recyclable catalysts, is a critical goal. Furthermore, the principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, will guide the design of new synthetic pathways.

Potential Future Synthetic Approaches:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Catalytic C-H activation: Direct functionalization of C-H bonds offers a more atom-economical approach to creating complex molecules.

Photoredox catalysis: Utilizing light to drive chemical reactions can provide access to novel reaction pathways under mild conditions.

Application in Materials Science and Optoelectronic Research

Thiazole-containing compounds have shown promise in the field of materials science, particularly in the development of organic electronic materials. nih.govresearchgate.net Their unique electronic properties, including their ability to transport charge and emit light, make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atom in this compound serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of the molecule's electronic and optical properties. For instance, cross-coupling reactions can be employed to introduce various functional groups, leading to the creation of a diverse library of materials with tailored characteristics.

Potential Applications in Materials Science:

ApplicationPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) As a component of the emissive layer or as a host material for phosphorescent emitters.
Organic Photovoltaics (OPVs) As a building block for donor or acceptor materials in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs) As the active semiconductor material in the transistor channel.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the production of this compound and its derivatives. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, provides several advantages, including improved reaction control, enhanced safety, and easier scalability.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can accelerate the discovery and optimization of new compounds. By integrating these technologies, researchers can rapidly synthesize and screen large libraries of thiazole (B1198619) derivatives, significantly speeding up the process of identifying molecules with desired properties.

Advantages of Flow Chemistry and Automation:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purity.

Enhanced safety: Hazardous reactions can be performed in small volumes, minimizing the risk of accidents.

High-throughput screening: Automated platforms can synthesize and test thousands of compounds in a short period.

Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions in real-time can provide invaluable insights into the formation of intermediates and byproducts. nih.gov

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates throughout the course of a reaction. This data can be used to develop kinetic models and to identify the optimal conditions for a given transformation.

Spectroscopic Techniques for Reaction Monitoring:

TechniqueInformation Provided
ReactIR Changes in functional groups
Process NMR Changes in the chemical environment of atomic nuclei
Raman Spectroscopy Vibrational modes of molecules

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The thiazole ring is a common motif in many biologically active compounds, including a number of approved drugs. nih.govnih.govresearchgate.net This has spurred significant interest in the potential of this compound as a scaffold for the development of new therapeutic agents. The oxane ring, in particular, can influence the molecule's solubility and pharmacokinetic properties, making it an attractive feature for drug design.

Interdisciplinary research at the interface of organic chemistry and biology will be essential for exploring the full therapeutic potential of this compound. This will involve the synthesis of a diverse range of derivatives and their subsequent evaluation in various biological assays. researchgate.netmdpi.com Areas of particular interest include oncology, infectious diseases, and neurodegenerative disorders. nih.govfrontiersin.org

Potential Therapeutic Applications:

Anticancer agents: Thiazole derivatives have shown promise as inhibitors of various cancer-related targets. mdpi.com

Antimicrobial agents: The thiazole ring is found in a number of antibiotics and antifungal agents. nih.govresearchgate.net

Kinase inhibitors: Many kinase inhibitors, used in the treatment of cancer and other diseases, contain a thiazole core.

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 2-bromo-4-(oxan-4-yl)-1,3-thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of brominated thiazoles typically involves halogenation of precursor thiazoles. For example, 2-bromo-4-phenyl-1,3-thiazole is synthesized via bromination of 2-amino-4-phenylthiazole using CuBr and n-butyl nitrite in acetonitrile at 333 K, achieving a 53% yield after purification . Key factors include:

  • Catalyst selection : CuBr acts as a brominating agent and catalyst.
  • Solvent and temperature : Acetonitrile at elevated temperatures (333 K) optimizes reaction kinetics.
  • Purification : Silica gel chromatography (heptane:ethyl acetate, 70:3) ensures purity.

Table 1: Representative Reaction Conditions for Brominated Thiazoles

PrecursorReagents/ConditionsYieldPurity MethodReference
2-Amino-4-phenylthiazoleCuBr, n-butyl nitrite, CH₃CN, 333 K53%Column chromatography
4-Phenylthiazole derivativesHBr/H₂O₂, DCM, RT~60%Recrystallization

How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, 2-bromo-4-phenyl-1,3-thiazole was resolved using SHELXTL software, revealing a twisted conformation (7.45° between thiazole and phenyl planes) and π-π interactions (3.815 Å) . Complementary techniques:

  • NMR/IR : ¹H NMR (DMSO-d₆) confirms aromatic protons (δ 7.40–8.16 ppm), while IR identifies C-Br stretches (~689 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 45.09% vs. calculated 45.02%) .

What preliminary biological activities have been reported for structurally related brominated thiazoles?

Methodological Answer:
Brominated thiazoles exhibit antimicrobial and anticancer potential. For instance:

  • Anticancer : 2-bromo-4-(trifluoromethyl)thiazole derivatives induce apoptosis in cancer cells via caspase-3 activation .
  • Antimicrobial : Thiazoles with electron-withdrawing groups (e.g., Br) show enhanced activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .
    Screening protocols :
  • MTT assays for cytotoxicity (e.g., Jurkat/HT-29 cells) .
  • Agar diffusion for antimicrobial activity .

Advanced Research Questions

How do substituent effects (e.g., oxan-4-yl vs. phenyl) influence the reactivity and biological activity of 2-bromo-thiazoles?

Methodological Answer:

  • Electronic effects : The oxan-4-yl group (electron-donating) increases electron density at C4, altering nucleophilic substitution kinetics vs. phenyl (electron-withdrawing) .
  • Biological impact : Oxan-4-yl enhances metabolic stability compared to phenyl, as seen in analogues with improved half-lives (t₁/₂ > 6 hrs) .

What intermolecular interactions stabilize the crystal structure of brominated thiazoles, and how do these affect material properties?

Methodological Answer:
Crystal packing in 2-bromo-4-phenyl-1,3-thiazole involves:

  • π-π interactions : Between thiazole and phenyl rings (3.815 Å), enhancing thermal stability (m.p. 327–328 K) .
  • S···Br contacts : Short intermolecular distances (3.5402 Å) contribute to lattice energy .
    Implications : These interactions guide co-crystal design for drug formulation .

How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking protocols : AutoDock Vina or Schrödinger Suite assess binding to targets (e.g., EGFR kinase). For example, pyridyl-thiazoles show strong hydrogen bonding with EGFR (ΔG = −9.2 kcal/mol) .
  • SAR insights : Bromine at C2 increases hydrophobic interactions, while oxan-4-yl improves solubility .

What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values) for brominated thiazoles?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., HT-29) and protocols (e.g., 48-hr exposure) .
  • Metabolic stability testing : Liver microsome assays identify compounds prone to rapid degradation (e.g., CYP3A4 metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.